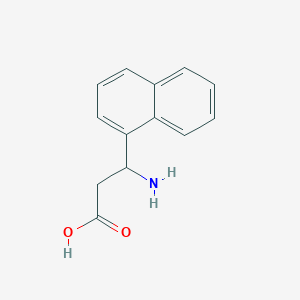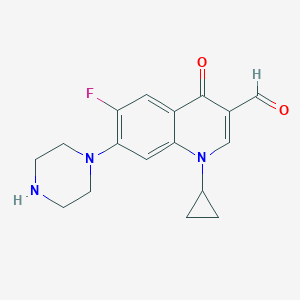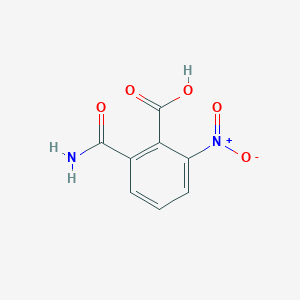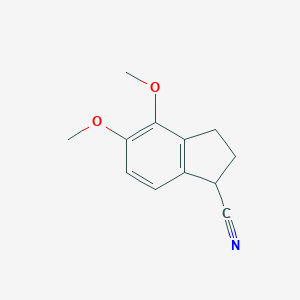
4-Chloro-8-nitroquinazoline
概要
説明
4-Chloro-8-nitroquinazoline is a chemical compound with the molecular formula C8H4ClN3O2 and a molecular weight of 209.59 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinazolines, including 4-Chloro-8-nitroquinazoline, often involves transition-metal-catalyzed reactions . These reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The synthesis of quinazolines under transition metal-catalyzed conditions has been summarized in various studies .Molecular Structure Analysis
4-Chloro-8-nitroquinazoline contains a total of 19 bonds, including 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 nitro group (aromatic), and 1 Pyrimidine .Chemical Reactions Analysis
Quinazolines, including 4-Chloro-8-nitroquinazoline, are known to undergo various reactions. For instance, unsubstituted quinazoline in acidic media forms a covalent hydrate with water through the N3=C4 bond . 4-Chloroquinazoline reacts with 1-phenyl-3-methylpyrazol-5-one to yield 4-(1-phenyl-3-methyl-5-oxopyrazol-4-yl)quinazoline .科学的研究の応用
Anticancer Agent Development
4-Chloro-8-nitroquinazoline: is a key intermediate in the synthesis of various quinazoline derivatives that have shown potential as anticancer agents . These compounds, particularly the 4-anilinoquinazolines, are known to act as tyrosine kinase inhibitors (TKIs) and are used in targeted cancer therapies . They work by inhibiting the activity of specific enzymes that are involved in the signaling pathways that regulate cell division and survival, making them effective in the treatment of cancers like non-small cell lung cancer (NSCLC).
Tyrosine Kinase Inhibition
The compound serves as a crucial precursor in the production of second-generation TKIs like afatinib . These inhibitors target both the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2), which are implicated in the proliferation of cancer cells, particularly in breast cancer.
Synthesis of Polysubstituted Derivatives
In medicinal chemistry, 4-Chloro-8-nitroquinazoline is utilized in metal-catalyzed cross-coupling reactions to create novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials science due to their ability to interact with various biological targets.
Ghrelin Receptor Antagonism
Specific derivatives synthesized from 4-Chloro-8-nitroquinazoline have been found to act as ghrelin receptor antagonists . These receptors are associated with regulating appetite and energy balance, and thus, compounds targeting them can be useful in the treatment of obesity and metabolic disorders.
Vasopressin V1b Receptor Antagonism
Other synthesized derivatives have shown activity as vasopressin V1b receptor antagonists . These receptors play a role in stress-related disorders, and antagonists can be beneficial in the treatment of conditions like depression and anxiety.
Aurora A Kinase Inhibition
Derivatives of 4-Chloro-8-nitroquinazoline are also being investigated for their role as selective inhibitors of Aurora A kinase . This kinase is involved in cell mitosis, and its inhibition can be a strategy to prevent the proliferation of cancer cells.
作用機序
Target of Action
4-Chloro-8-nitroquinazoline is a derivative of quinazoline, a scaffold known for its wide range of biological activities . The primary targets of quinazoline derivatives are tyrosine kinases , including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
Quinazoline derivatives interact with their targets by inhibiting the tyrosine kinase activity. This inhibition disrupts the phosphorylation process, a key step in signal transduction for cell growth and proliferation
Biochemical Pathways
The inhibition of tyrosine kinases by 4-Chloro-8-nitroquinazoline affects multiple biochemical pathways. Primarily, it disrupts the EGFR and VEGFR-2 signaling pathways, which are involved in cell proliferation, angiogenesis, and survival . The downstream effects include reduced cell growth and proliferation, potentially leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of quinazoline derivatives are generally influenced by their chemical structure, and modifications can enhance their bioavailability .
Result of Action
The inhibition of tyrosine kinases by 4-Chloro-8-nitroquinazoline leads to disruption of cell signaling pathways, resulting in reduced cell growth and proliferation . This makes quinazoline derivatives potential candidates for anticancer agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-8-nitroquinazoline. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Moreover, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and light exposure .
Safety and Hazards
特性
IUPAC Name |
4-chloro-8-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIKQCKETYIRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466514 | |
| Record name | 4-Chloro-8-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19815-18-0 | |
| Record name | 4-Chloro-8-nitroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19815-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-nitroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)
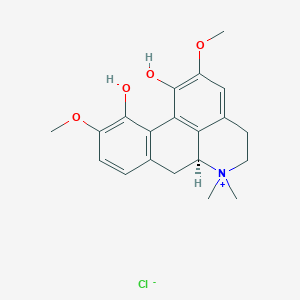
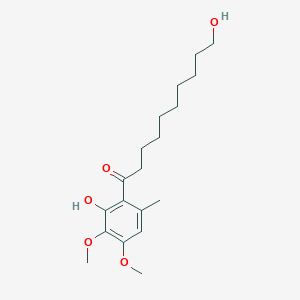


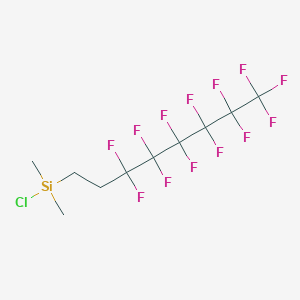
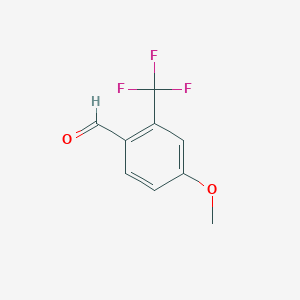
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)
